molecular formula C10H14F3NO2 B15308951 1-(But-3-yn-2-yl)pyrrolidine,trifluoroaceticacid

1-(But-3-yn-2-yl)pyrrolidine,trifluoroaceticacid

Cat. No.: B15308951
M. Wt: 237.22 g/mol
InChI Key: CNCWMUWRTBHEFO-UHFFFAOYSA-N
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Description

1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid is a chemical compound with the molecular formula C10H14F3NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various chemical and pharmaceutical research applications .

Preparation Methods

The synthesis of 1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid typically involves the reaction of pyrrolidine with but-3-yn-2-yl halides under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then treated with trifluoroacetic acid to obtain the final compound .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid can be compared with other similar compounds, such as:

The uniqueness of 1-(But-3-yn-2-yl)pyrrolidine, trifluoroacetic acid lies in its specific structure and the presence of the trifluoroacetic acid moiety, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C10H14F3NO2

Molecular Weight

237.22 g/mol

IUPAC Name

1-but-3-yn-2-ylpyrrolidine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H13N.C2HF3O2/c1-3-8(2)9-6-4-5-7-9;3-2(4,5)1(6)7/h1,8H,4-7H2,2H3;(H,6,7)

InChI Key

CNCWMUWRTBHEFO-UHFFFAOYSA-N

Canonical SMILES

CC(C#C)N1CCCC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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